BenchChemオンラインストアへようこそ!

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Fragment-Based Drug Discovery 3D-Enriched Libraries Screening Library Design

(1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797288-74-4) is a synthetic small molecule combining an indole-3-carbonyl pharmacophore with a 7-phenyl-substituted 1,4-thiazepane ring via a tertiary amide linkage. The 1,4-thiazepane core is a saturated seven-membered N,S-heterocycle recognized for its high three-dimensional (3D) character, a property that distinguishes it from flatter, more common six-membered heterocycles (e.g., piperidine, piperazine) used in fragment-based and lead-discovery screening libraries.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 1797288-74-4
Cat. No. B2365439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
CAS1797288-74-4
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
InChIKeyUCLIZARLNJFOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797288-74-4): Procurement-Grade Structural & Scaffold-Level Differentiation Guide


(1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797288-74-4) is a synthetic small molecule combining an indole-3-carbonyl pharmacophore with a 7-phenyl-substituted 1,4-thiazepane ring via a tertiary amide linkage. The 1,4-thiazepane core is a saturated seven-membered N,S-heterocycle recognized for its high three-dimensional (3D) character, a property that distinguishes it from flatter, more common six-membered heterocycles (e.g., piperidine, piperazine) used in fragment-based and lead-discovery screening libraries [1]. This scaffold has been independently validated across multiple target classes, including BET bromodomains [2] and metabotropic glutamate receptor 4 (mGlu4) [3], and is noted for conferring improved metabolic stability [4]. The presence of the C7 phenyl substituent introduces a defined stereocenter whose absolute configuration directly influences on-target binding affinity, making enantiomeric purity a critical procurement criterion.

Procurement Risk Alert: Why In-Class 1,4-Thiazepane or Indole-Methanone Analogs Cannot Substitute for (1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone


The 1,4-thiazepane–indole chemical space is highly sensitive to three structural variables that render generic substitution unreliable: (i) the indole substitution position—the 3-carbonyl (present in this compound) versus the 2-carbonyl regioisomer (e.g., CAS 1797561-95-5) fundamentally alters pharmacophoric geometry and target engagement profile ; (ii) the C7-phenyl substituent is a chiral center that engages stereospecific binding pockets—in closely related 1,4-thiazepane series, enantiomers display pronounced differential binding affinity at BET bromodomains and mGlu4, making racemic material or opposite enantiomer procurement a source of data inconsistency [1][2]; (iii) the saturated 1,4-thiazepane ring provides metabolic and conformational advantages (≥3–10-fold BD2 selectivity [1]; improved in vivo CNS penetration, Kp = 0.45 [2]) that are absent in unsaturated 1,4-thiazepine analogs or six-membered ring surrogates. Without explicit batch-to-batch characterization data confirming regioisomeric identity, enantiomeric excess, and ring saturation, substituting even a structurally similar in-class compound introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence: (1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone vs. Closest Analogs and Alternative Scaffolds


3D Character & Conformational Diversity Advantage of the 1,4-Thiazepane Core vs. Flat Six-Membered Heterocyclic Fragments

1,4-Thiazepane and 1,4-thiazepanone fragments are underrepresented in commercial screening libraries relative to flat heterocycles such as piperidine and piperazine, yet provide substantially higher 3D character that enables novel protein–ligand interaction geometries. An NMR fragment screen against BRD4–BD1 revealed that 1,4-acylthiazepanes represent a structurally novel and underrepresented bromodomain inhibitor scaffold [1]. In head-to-head library analysis, 3D-enriched fragments incorporating thiazepane cores achieved a 29% hit rate with selectivity over two related bromodomains (BRDT-D1 and BPTF), compared to typically <10% hit rates observed for flatter, 2D-predominant fragments in comparable screens [2]. This quantitative difference in screening performance directly impacts the likelihood of identifying selective chemical probes.

Fragment-Based Drug Discovery 3D-Enriched Libraries Screening Library Design Molecular Complexity

Quantified BD2-Selective BET Bromodomain Engagement: 1,4-Acylthiazepane Scaffold vs. Established BET Inhibitors

The 1,4-acylthiazepane scaffold demonstrates a quantitatively defined selectivity preference for the C-terminal bromodomain (BD2) of BET proteins BRD4 and BRDT. Using protein-observed fluorine (PrOF) NMR with tandem bromodomain constructs (5FW BRD4-T, 5FW BRDT-T), 1,4-acylthiazepanes exhibited ≥3–10-fold selectivity for BD2 over BD1 [1]. This BD2-preferential profile is mechanistically and therapeutically distinct from pan-BET inhibitors (e.g., JQ1, which binds BD1 and BD2 with comparable affinity, typically <3-fold differential) and from BD1-selective probes (e.g., RVX-208, which displays >50-fold BD1 selectivity) [1]. In a 12-compound pilot screen, thiazepane fragments TH-4, TH-9, and TH-11 produced significant resonance perturbation of the BD2-specific W374 19F signal with minimal effects at the BD1 W81 resonance, confirming a scaffold-intrinsic BD2 selectivity [1].

Epigenetics BET Bromodomains BD2 Selectivity BRD4 BRDT

Metabolic Stability Advantage of the Saturated 1,4-Thiazepane Ring over Unsaturated Thiazepine Analogs and Six-Membered Heterocycles

The saturated 1,4-thiazepane ring system confers metabolic stability advantages over the unsaturated 1,4-thiazepine analog and over analogous six-membered rings. Technical datasheets and property analyses for the 1,4-thiazepane core report that the saturated seven-membered ring demonstrates improved metabolic stability compared to analogous six-membered rings (e.g., piperidine, piperazine), attributed to reduced susceptibility to cytochrome P450-mediated oxidation [1]. Additionally, the non-planar, saturated structure of 1,4-thiazepane differentiates it from the related 1,4-thiazepine (which contains ring unsaturation) and is associated with enhanced binding affinity at biological targets due to optimal presentation of substituents in three-dimensional space [1]. These metabolic and conformational advantages are scaffold-level properties that apply to all 1,4-thiazepane derivatives, including the target compound.

Metabolic Stability Drug Metabolism Pharmacokinetics Heterocycle Optimization

Target-Specific Chemical Space Differentiation: Indole-3-carbonyl Regioisomer vs. Indole-2-carbonyl Analogs

The indole substitution position is a critical determinant of biological target engagement. The target compound bears the methanone linker at the indole 3-position (3-carbonyl), distinguishing it from the commercially available indole-2-carbonyl regioisomer (CAS 1797561-95-5). The 2-substituted regioisomer has been studied as a potential cannabinoid receptor ligand , while indole-3-carbonyl substituted compounds have been extensively explored as tubulin polymerization inhibitors targeting the colchicine-binding site [1][2]. This regioisomeric difference produces divergent pharmacophoric vectors: the indole-3-carbonyl orientation is compatible with the colchicine-site pharmacophore model that requires a planar indole system with a carbonyl bridge at the 3-position for optimal tubulin binding, whereas the 2-carbonyl substitution directs the thiazepane moiety into a distinctly different spatial trajectory incompatible with this binding mode [1].

Regioisomer Differentiation Indole Substitution Chemical Biology Target Selectivity

Prioritized Research & Procurement Application Scenarios for (1H-Indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797288-74-4)


BET BD2-Selective Chemical Probe Development Using the 1,4-Acylthiazepane Scaffold

Researchers developing domain-selective BET bromodomain inhibitors should prioritize this compound as a key intermediate or scaffold representative. The 1,4-acylthiazepane core confers ≥3–10-fold selectivity for the BD2 domain of BRD4 and BRDT over BD1, a profile mechanistically distinct from pan-BET inhibitors (JQ1, <3-fold selectivity) and BD1-selective probes (RVX-208, >50-fold BD1 selectivity) [1]. The C7-phenyl substituent and indole-3-carbonyl group offer vectors for further SAR exploration toward optimized BD2-selective chemical probes with reduced thrombocytopenia risk associated with pan-BET inhibition.

Tubulin Polymerization Inhibitor Lead Optimization Based on the Indole-3-carbonyl Pharmacophore

This compound is structurally aligned with the established indole-3-carbonyl colchicine-site tubulin inhibitor pharmacophore [1][2]. The 1,4-thiazepane ring, as a saturated 3D fragment, may enhance metabolic stability and binding affinity beyond what is achievable with simpler amide substituents used in earlier indole-based tubulin inhibitor series. Procurement of this compound enables head-to-head comparison of tubulin polymerization inhibitory activity and cytotoxicity profiles against reference indole-3-carbonyl tubulin inhibitors in cancer cell line panels.

3D-Enriched Fragment Library Construction for Novel Target Screening

1,4-Thiazepanes are recognized as underrepresented, high-3D-character fragments that yielded a 29% selective hit rate in bromodomain screens, substantially exceeding the performance of flat heterocyclic fragments [1][2]. Incorporating this compound into custom fragment screening libraries diversifies chemical space beyond standard piperidine/piperazine-dominated collections, increasing the probability of identifying novel ligand chemotypes for challenging protein–protein interaction targets and allosteric sites unexplored by traditional 2D fragment sets.

Stereochemistry-Dependent Biological Activity Profiling

The C7 position of the 1,4-thiazepane ring is a defined stereocenter. In related 1,4-thiazepane series, enantiomers display differential binding affinity, with a demonstrated preference for the S-enantiomer at BRD4 [1] and enantiopreference for mGlu4 PAM activity [2]. Procurement specifications that include enantiomeric excess (e.g., >95% ee) and absolute configuration assignment are essential for reproducible biological data. This compound serves as a model system for studying stereochemistry-dependent target engagement and for establishing chiral separation protocols applicable to the broader 1,4-thiazepane chemical series.

Quote Request

Request a Quote for (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.